molecular formula C8H9ClO2S2 B1316721 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride CAS No. 128852-17-5

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1316721
CAS RN: 128852-17-5
M. Wt: 236.7 g/mol
InChI Key: UUBSHLWNADKCBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is C₉H₁₀O₂S , with a molecular weight of approximately 182.24 g/mol. The compound features a tetrahydrobenzothiophene core with a sulfonyl chloride functional group attached .

Scientific Research Applications

Nonlinear Optical Materials

  • Synthesis and Properties:
    • Thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized, showing significant second-order optical nonlinearities. These compounds exhibit high thermal stability and transparency, making them suitable for nonlinear optical materials. The sulfone group in these structures acts as a synthetically flexible acceptor with a wide transparency range in the visible spectrum. Molecular orbital calculations and experimental studies suggest that thiophene-containing conjugated moieties have superior dipole moment and molecular hyperpolarizability compared to benzene analogues, underlining their potential in nonlinear optical applications (Chou et al., 1996).

Synthesis of Nitrogen Heterocycles

  • Pummerer-Type Cyclization:
    • The Pummerer-type cyclization reaction has been employed to synthesize heteroaromatic analogues involving 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride. This process led to the formation of biologically interesting nitrogen heterocycles, indicating a route to explore for synthesizing compounds with potential biological activities (Horiguchi et al., 2004).

Photoredox-Catalyzed Cascade Annulation

  • Benzothiophenes Synthesis:
    • A photoredox-catalyzed cascade annulation process has been developed, which involves the use of this compound for the synthesis of benzothiophenes and benzoselenophenes. This method yields moderate to good results at ambient temperature, offering a pathway for the synthesis of these compounds (Jianxiang Yan et al., 2018).

Antimicrobial Activity

  • Synthesis of Oxadiazole Derivatives:
    • Research into the antimicrobial activity of derivatives of this compound has led to the synthesis of oxadiazole derivatives. These compounds were synthesized and their structures confirmed through spectral data. They were screened for antibacterial activity, highlighting the potential of these derivatives in antimicrobial applications (Naganagowda & Petsom, 2011).

Aerobic Oxidative Desulfurization

  • Desulfurization of Sulfur-Containing Compounds:
    • Benzothiophenes like this compound have been subjected to aerobic oxidative desulfurization, leading to their conversion to corresponding sulfones. This process utilizes an Anderson-type catalyst and operates under mild conditions without any sacrificial agent, presenting a potentially environmentally friendly method for desulfurization (Lu et al., 2010).

Mechanism of Action

Target of Action

This compound is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride . For instance, it is slightly soluble in water and is moisture sensitive . These factors could affect how it is stored, handled, and used in pharmaceutical applications.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSHLWNADKCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207039
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128852-17-5
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128852-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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